molecular formula C15H16ClN3O B1667794 Modr kresylova CAS No. 63834-21-9

Modr kresylova

Cat. No.: B1667794
CAS No.: 63834-21-9
M. Wt: 289.76 g/mol
InChI Key: MOWZKGSBVUYUGZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

"Modr kresylova" (referred to as MODR in the provided evidence) is a critical concept in Analytical Quality by Design (AQbD), a systematic approach to method development and validation in analytical chemistry. MODR stands for Method Operable Design Region, a multidimensional space where critical method parameters (CMPs) can vary while ensuring method performance criteria are met . Unlike traditional validation, which focuses on fixed operating conditions, MODR emphasizes flexibility and robustness by modeling method responses (e.g., accuracy, precision, sensitivity) under variable inputs. This approach aligns with regulatory frameworks like ICH Q14 and enhances lifecycle management of analytical methods .

Properties

CAS No.

63834-21-9

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

(7-amino-2-methylphenoxazin-3-ylidene)-dimethylazanium;chloride

InChI

InChI=1S/C15H15N3O.ClH/c1-9-6-12-15(8-13(9)18(2)3)19-14-7-10(16)4-5-11(14)17-12;/h4-8,16H,1-3H3;1H

InChI Key

MOWZKGSBVUYUGZ-UHFFFAOYSA-M

SMILES

CC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[N+](C)C.[Cl-]

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)N)OC2=CC1=[N+](C)C.[Cl-]

Appearance

Solid powder

Other CAS No.

63834-21-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Brilliant Cresyl Blue

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Parameters

  • Temperature : Critical in controlling reaction rates and product distribution .

  • Catalysts : Often essential for lowering activation energy or stabilizing intermediates .

  • Reaction Time : Influences equilibrium and side-product formation .

Reaction Optimization Strategies

Recent studies highlight the importance of statistical methods in optimizing complex reactions. For example:

Method Advantages Limitations
OFATSimple, requires minimal modelingInefficient for multi-factor systems
DoEIdentifies factor interactionsRequires mathematical modeling

Mechanistic Insights from Analogous Reactions

The Michaelis–Arbuzov reaction (e.g., alkyl halides + trialkyl phosphites) shares structural parallels with potential Modr kresylova reactions. Its mechanism involves:

  • Formation of a quasiphosphonium intermediate via Sₙ2 attack.

  • Subsequent elimination to form a P–C bond .

Kinetic Analysis :

  • Rate laws often follow r=k[A]m[B]nr=k[A]^m[B]^n, where mm and nn depend on reaction order2.

  • For This compound , similar kinetic models could be applied to quantify reactivity2 .

Stoichiometry and Yield Calculations

Stoichiometric tables are critical for predicting yields, as demonstrated in acetophenone synthesis:

Reactant Molar Ratio Mass (g) Moles
Benzene10.780.10
Acetyl Chloride10.430.05
Product (Acetophenone) 11.200.08

This framework could be adapted for This compound using tools like Ketcher Structure Editor .

Recent Advances in Reaction Technologies

  • High-throughput experimentation : Automated systems enable rapid testing of reaction conditions .

  • Electrochemical methods : Use of electricity to boost reaction efficiency, as demonstrated in pharmaceutical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds/Concepts

MODR is distinct from but often compared to other analytical and regulatory concepts. Below is a detailed comparison:

MODR vs. Normal Operating Conditions (NOC)

NOC represents fixed parameters used in traditional method validation, whereas MODR defines a dynamic range where parameters can vary without compromising performance.

Criteria MODR NOC
Flexibility Allows multivariate parameter adjustments within validated bounds . Fixed parameters with no flexibility .
Regulatory Impact Reduces oversight for changes within MODR . Requires regulatory re-submission for deviations .
Model Dependency Relies on predictive models for performance assurance . No modeling; performance confirmed experimentally at fixed points .

MODR vs. Traditional Validation

Traditional validation tests method performance at discrete points, while MODR validates an entire operational space.

Criteria MODR Traditional Validation
Scope Covers a range of parameters and their interactions . Tests isolated parameters at specific levels .
Resource Use Resource-intensive upfront but reduces lifecycle costs . Lower initial effort but higher costs for revalidation .
Robustness Built-in robustness through modeling . Limited robustness assessment .

MODR vs. Other AQbD Tools

AQbD tools like Design of Experiments (DoE) and Risk Assessment (RA) complement MODR but serve different purposes.

Criteria MODR DoE/RA
Primary Role Defines acceptable parameter ranges for reliable performance . Identifies critical parameters and their effects .
Outcome Establishes a validated operational space . Generates data for MODR construction .

Research Findings and Case Studies

Chromatographic Method Case Study

A 2021 AAPS Open study applied MODR to a chromatographic method. Key findings:

  • MODR expanded the operable range by 30% compared to traditional validation .
  • Method control strategies improved due to deeper understanding of variability .

UV Method Example

As shown in Table V (), MODR outperformed NOC in predicting protein concentration under variable UV conditions, with <2% error across the design space.

Practical Implications and Limitations

  • Strengths : MODR reduces regulatory burden, enhances method adaptability, and supports continuous improvement .
  • Limitations : Requires advanced modeling expertise and significant upfront investment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Modr kresylova
Reactant of Route 2
Modr kresylova

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